N,N-Dimethyl-2-(2-phenylacetamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-(2-phenylacetamido)acetamide is a chemical compound with the molecular formula C12H16N2O2. It is an acyl glycine derivative and is known for its various applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dimethylacetamide group attached to a phenylacetamido moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(2-phenylacetamido)acetamide typically involves the reaction of N,N-dimethylacetamide with phenylacetic acid derivatives. One common method includes the acylation of N,N-dimethylacetamide with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acylation reactions using automated reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(2-phenylacetamido)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylacetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted acetamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-Dimethyl-2-(2-phenylacetamido)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its role as a GLP-1 receptor agonist.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(2-phenylacetamido)acetamide involves its interaction with specific molecular targets. As a GLP-1 receptor agonist, it binds to and activates the GLP-1 receptor, which plays a crucial role in regulating glucose metabolism. This activation leads to a cascade of intracellular signaling pathways that ultimately result in the modulation of insulin secretion and glucose homeostasis.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylacetamide: A simpler analog without the phenylacetamido group.
Phenylacetamide: Lacks the dimethylacetamide moiety.
N,N-Dimethyl-2-phenylacetamide: Similar structure but without the acetamido linkage.
Uniqueness
N,N-Dimethyl-2-(2-phenylacetamido)acetamide is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. Its dual functional groups allow it to participate in a variety of chemical reactions and interact with biological targets in a distinct manner compared to its simpler analogs.
Properties
CAS No. |
25439-20-7 |
---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-2-phenylacetamide |
InChI |
InChI=1S/C12H16N2O2/c1-14(2)12(16)9-13-11(15)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,15) |
InChI Key |
OZTTXCISDPJUDI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CNC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.